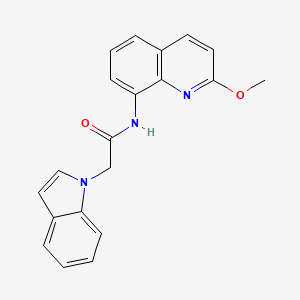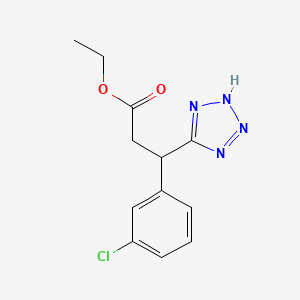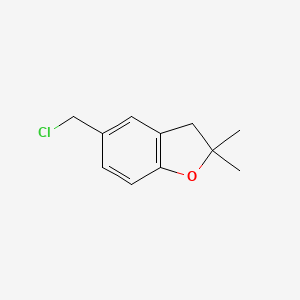
2-(1H-吲哚-1-基)-N-(2-甲氧基喹啉-8-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide is a derivative of indole and quinoline, which are heterocyclic compounds known for their diverse biological activities. The indole moiety is a common framework in many natural products and pharmaceuticals, while the quinoline part is often found in compounds with antimalarial, antibacterial, and anticancer properties.
Synthesis Analysis
The synthesis of related indole acetamide derivatives involves multi-step reactions, including the use of various coupling agents and optimization of reaction conditions. For instance, the synthesis of a similar indole acetamide compound was achieved by stirring an aminophenyl precursor with indole-2-carboxylic acid in dry dichloromethane, followed by the addition of lutidine and a coupling agent under cooled conditions . This method could potentially be adapted for the synthesis of 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives can be characterized by various spectroscopic techniques, including mass spectrometry, FT-IR, NMR, and UV-visible spectroscopy . Additionally, the three-dimensional structure can be determined using single-crystal X-ray diffraction studies. The electronic properties, such as the distribution of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), can be analyzed to understand the electronic charge transfer within the molecule .
Chemical Reactions Analysis
Indole acetamide derivatives can undergo various chemical reactions depending on their functional groups. For example, the oxidation product of a related compound was studied, which involved the oxidation at a specific bond during the crystallization process . Understanding the reactivity of the functional groups in 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide could lead to insights into its potential chemical transformations and interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives can be influenced by their molecular structure. The optimization of the geometry using computational methods such as density functional theory can provide insights into the vibrational properties and stability of the compound . Additionally, the analysis of intermolecular interactions in the crystal lattice can be performed using Hirshfeld surface analysis, and energy frameworks can be constructed to investigate the stability of the compound . These analyses are crucial for understanding the behavior of the compound under different conditions and its potential applications.
科学研究应用
结构方面和性质
Karmakar等人(2007年)研究了与2-(1H-吲哚-1-基)-N-(2-甲氧基喹啉-8-基)乙酰胺相关的异喹啉衍生物的结构方面。他们发现这些化合物与矿酸形成凝胶,并显示出独特的荧光性能,暗示了在材料科学和光子学方面的潜在应用(Karmakar, Sarma, & Baruah, 2007)。
抗菌性能
Debnath和Ganguly(2015年)合成了2-氧代-3-(芳基亚胺基)吲哚-1-基)-N-芳基乙酰胺的衍生物,显示出有希望的抗菌和抗真菌活性。这表明了这些化合物的潜力,包括2-(1H-吲哚-1-基)-N-(2-甲氧基喹啉-8-基)乙酰胺,在开发新的抗菌剂方面(Debnath & Ganguly, 2015)。
抗肿瘤活性
Ambros等人(1988年)研究了甲氧基吲哚[2,1-a]异喹啉的合成及其抗肿瘤活性。他们的研究结果表明了这类化合物的潜力,包括2-(1H-吲哚-1-基)-N-(2-甲氧基喹啉-8-基)乙酰胺的变体,在癌症研究中的应用(Ambros, Angerer, & Wiegrebe, 1988)。
抗结核活性
Bai等人(2011年)合成了N-(呋喃-2-基甲基)-N-(苯基(喹啉-3-基)甲基)乙酰胺的衍生物,并评估了它们的抗结核活性。这表明了相关化合物在结核病治疗中的潜在治疗应用(Bai et al., 2011)。
抗疟疾性能
Mphahlele等人(2017年)制备了N-((2,5-二芳基-3-三氟乙酰基)-1H-吲哚-7-基)乙酰胺,并对其进行了体外抗疟疾性能评估,针对疟原虫。这项研究指出了类似化合物在疟疾治疗中的潜在用途(Mphahlele, Mmonwa, & Choong, 2017)。
属性
IUPAC Name |
2-indol-1-yl-N-(2-methoxyquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-19-10-9-15-6-4-7-16(20(15)22-19)21-18(24)13-23-12-11-14-5-2-3-8-17(14)23/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJKSLNGAVANBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)CN3C=CC4=CC=CC=C43)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)


![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)


![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)


![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)

